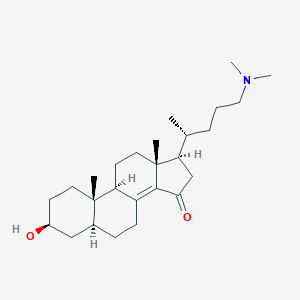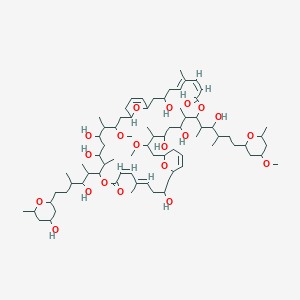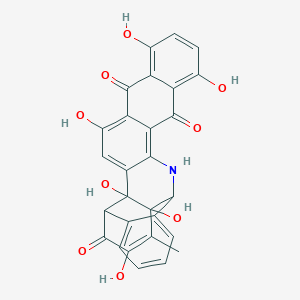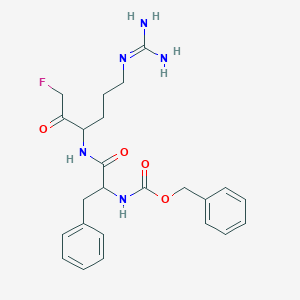
3-Hydroxy-24-dimethylaminochol-8(14)-en-15-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-24-dimethylaminochol-8(14)-en-15-one, also known as DMAC, is a synthetic steroid that has been widely used in scientific research. It is a potent inhibitor of cholesterol biosynthesis and has been shown to have various biochemical and physiological effects.
Mécanisme D'action
3-Hydroxy-24-dimethylaminochol-8(14)-en-15-one inhibits the activity of HMG-CoA reductase by binding to the enzyme's active site. This prevents the conversion of HMG-CoA to mevalonate, a precursor of cholesterol biosynthesis. The inhibition of HMG-CoA reductase leads to a decrease in cellular cholesterol levels, which can have various effects on cell signaling pathways and gene expression.
Biochemical and Physiological Effects:
3-Hydroxy-24-dimethylaminochol-8(14)-en-15-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 3-Hydroxy-24-dimethylaminochol-8(14)-en-15-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 3-Hydroxy-24-dimethylaminochol-8(14)-en-15-one has been shown to modulate the expression of various genes involved in cholesterol biosynthesis, steroid hormone metabolism, and cell signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
3-Hydroxy-24-dimethylaminochol-8(14)-en-15-one has several advantages for lab experiments. It is a potent inhibitor of cholesterol biosynthesis and has been shown to have various biochemical and physiological effects. 3-Hydroxy-24-dimethylaminochol-8(14)-en-15-one is also relatively easy to synthesize and is commercially available. However, 3-Hydroxy-24-dimethylaminochol-8(14)-en-15-one has some limitations. It is a synthetic steroid and may not accurately reflect the effects of endogenous steroids in vivo. In addition, 3-Hydroxy-24-dimethylaminochol-8(14)-en-15-one has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 3-Hydroxy-24-dimethylaminochol-8(14)-en-15-one. One area of interest is the development of 3-Hydroxy-24-dimethylaminochol-8(14)-en-15-one analogs with improved potency and selectivity. Another area of interest is the study of 3-Hydroxy-24-dimethylaminochol-8(14)-en-15-one in combination with other drugs for the treatment of cancer and other diseases. Finally, the effects of 3-Hydroxy-24-dimethylaminochol-8(14)-en-15-one on other cellular processes and signaling pathways warrant further investigation.
Conclusion:
In conclusion, 3-Hydroxy-24-dimethylaminochol-8(14)-en-15-one is a synthetic steroid that has been widely used in scientific research. It is a potent inhibitor of cholesterol biosynthesis and has been shown to have various biochemical and physiological effects. 3-Hydroxy-24-dimethylaminochol-8(14)-en-15-one has several advantages for lab experiments, but also has some limitations. Future research on 3-Hydroxy-24-dimethylaminochol-8(14)-en-15-one may lead to the development of new drugs for the treatment of cancer and other diseases.
Méthodes De Synthèse
3-Hydroxy-24-dimethylaminochol-8(14)-en-15-one is synthesized from cholesterol through a series of chemical reactions. The first step involves the oxidation of cholesterol to 7-ketocholesterol, which is then converted to 7α-hydroxy-3-oxocholest-4-en-26-oic acid. The acid is then esterified with dimethylaminoethanol to form the 3-Hydroxy-24-dimethylaminochol-8(14)-en-15-one.
Applications De Recherche Scientifique
3-Hydroxy-24-dimethylaminochol-8(14)-en-15-one has been used in various scientific research applications, including studies on cholesterol biosynthesis, steroid hormone metabolism, and cell signaling pathways. It has been shown to inhibit the activity of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. 3-Hydroxy-24-dimethylaminochol-8(14)-en-15-one has also been used to study the effects of cholesterol synthesis inhibition on cell growth and differentiation.
Propriétés
Numéro CAS |
136320-61-1 |
|---|---|
Nom du produit |
3-Hydroxy-24-dimethylaminochol-8(14)-en-15-one |
Formule moléculaire |
C26H43NO2 |
Poids moléculaire |
401.6 g/mol |
Nom IUPAC |
(3S,5S,9R,10S,13R,17R)-17-[(2R)-5-(dimethylamino)pentan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one |
InChI |
InChI=1S/C26H43NO2/c1-17(7-6-14-27(4)5)22-16-23(29)24-20-9-8-18-15-19(28)10-12-25(18,2)21(20)11-13-26(22,24)3/h17-19,21-22,28H,6-16H2,1-5H3/t17-,18+,19+,21+,22-,25+,26-/m1/s1 |
Clé InChI |
RLFSWAJQOKQDTD-XVTIOWNMSA-N |
SMILES isomérique |
C[C@H](CCCN(C)C)[C@H]1CC(=O)C2=C3CC[C@H]4C[C@H](CC[C@@]4([C@H]3CC[C@]12C)C)O |
SMILES |
CC(CCCN(C)C)C1CC(=O)C2=C3CCC4CC(CCC4(C3CCC12C)C)O |
SMILES canonique |
CC(CCCN(C)C)C1CC(=O)C2=C3CCC4CC(CCC4(C3CCC12C)C)O |
Synonymes |
3-HDCEO 3-hydroxy-24-dimethylaminochol-8(14)-en-15-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3-chloro-2-piperidin-1-ylphenyl)carbamothioyl]propanamide](/img/structure/B237623.png)



![1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one](/img/structure/B237646.png)

![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5,6-tetrahydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B237663.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide](/img/structure/B237667.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B237670.png)

![5-bromo-2-methoxy-3-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237677.png)


